molecular formula C15H13N3O5S B14252427 Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- CAS No. 321372-37-6

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-

Cat. No.: B14252427
CAS No.: 321372-37-6
M. Wt: 347.3 g/mol
InChI Key: YIJXRQKENYYXEY-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is a complex organic compound with the molecular formula C15H13N3O5S This compound is characterized by the presence of a benzamide core substituted with nitro groups, a methyl group, and a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylmethylthio group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both nitro and phenylmethylthio groups makes it a versatile compound for various applications, distinguishing it from simpler benzamide derivatives .

Properties

CAS No.

321372-37-6

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

2-benzylsulfanyl-N-methyl-4,6-dinitrobenzamide

InChI

InChI=1S/C15H13N3O5S/c1-16-15(19)14-12(18(22)23)7-11(17(20)21)8-13(14)24-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)

InChI Key

YIJXRQKENYYXEY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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